5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine
Description
The compound 5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine is a structurally complex 1,3,4-thiadiazole derivative characterized by a sulfonylindol-ether-thioether linkage. Its core structure consists of a 1,3,4-thiadiazole ring substituted at the 5-position with a polyether-thioether chain terminating in a 1-(4-methylphenyl)sulfonylindol-4-yl group.
Properties
IUPAC Name |
5-[2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-15-5-7-16(8-6-15)32(26,27)25-10-9-17-18(25)3-2-4-19(17)29-12-11-28-13-14-30-21-24-23-20(22)31-21/h2-10H,11-14H2,1H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICRFKQOPXQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCSC4=NN=C(S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113167 | |
| Record name | 5-[[2-[2-[[1-[(4-Methylphenyl)sulfonyl]-1H-indol-4-yl]oxy]ethoxy]ethyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-20-9 | |
| Record name | 5-[[2-[2-[[1-[(4-Methylphenyl)sulfonyl]-1H-indol-4-yl]oxy]ethoxy]ethyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[2-[2-[[1-[(4-Methylphenyl)sulfonyl]-1H-indol-4-yl]oxy]ethoxy]ethyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of the compound is C21H22N4O4S3, with a molecular weight of approximately 478.6 g/mol. The structure includes:
- A thiadiazole ring, which is pivotal for its biological activity.
- A sulfonylindole moiety , contributing to its pharmacological profile.
- An ether and sulfanyl groups , enhancing its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:
- Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values indicating significant potency .
-
Mechanisms of Action :
- Inhibition of Key Enzymes : Thiadiazole derivatives have been identified as inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in rapidly dividing cells .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting apoptotic pathways .
- Antimicrobial Properties : Some studies suggest that thiadiazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 23.29 µM | |
| Anticancer | LoVo | 2.44 µM | |
| Antimicrobial | Various pathogens | Variable | |
| Apoptosis Induction | MCF-7 | Increased apoptosis |
Case Study: Anticancer Activity
A recent study synthesized several thiadiazole derivatives and evaluated their anticancer properties using MCF-7 and LoVo cell lines. The results indicated that the tested compounds significantly inhibited cell growth with IC50 values ranging from 2.44 µM to 23.29 µM after a 48-hour treatment period. Notably, the induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in the proportion of apoptotic cells compared to untreated controls .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 490.62 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study conducted on human cancer cell lines revealed that the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or inflammatory bowel disease. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In vitro experiments demonstrated that treatment with the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting a pathway for therapeutic use in inflammatory diseases .
Neurological Applications
Emerging evidence points towards neuroprotective effects, making this compound a candidate for research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of the compound improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1,3,4-Thiadiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally similar analogues:
Key Findings from Comparative Analysis
Substituent Impact on Activity: Fluorophenyl/Chlorophenyl Groups: Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in , 4-chlorophenyl in ) demonstrate enhanced anticancer and pesticidal activities. The electron-withdrawing nature of halogens may improve binding to cellular targets. Thioether vs.
Anticancer Activity :
- Schiff base derivatives (e.g., ) show selectivity for breast cancer (MCF7), with IC50 values as low as 1.28 µg/mL. In contrast, trimethoxyphenyl-substituted thiadiazoles () exhibit moderate activity against prostate cancer (PC3). The target compound’s indole-sulfonyl group may target different pathways, such as kinase inhibition, but experimental validation is needed.
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving:
- Sulfonylation of indole (to introduce the 4-methylphenylsulfonyl group).
- Etherification and thioether formation (to attach the ethoxyethyl chain).
- Cyclization to form the 1,3,4-thiadiazole core .
Contradictions and Limitations
- Activity Scope : While some compounds (e.g., ) are selective for specific cancer lines, others (e.g., ) exhibit broad pesticidal activity. The target compound’s biological profile remains uncharacterized, limiting direct comparisons.
- Structural Complexity : The sulfonylindol group in the target compound may reduce bioavailability compared to smaller derivatives (e.g., ), though this could be offset by improved target affinity.
Q & A
Q. What are the established synthetic routes for this compound, and what reagents/conditions are critical for successful cyclization?
The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Reacting hydrazide derivatives with potassium thiocyanate in concentrated sulfuric acid to form the thiadiazole core .
- Etherification/Sulfonation : Introducing the sulfonylindole moiety via nucleophilic substitution, often using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) .
- Thioether linkage formation : Reacting intermediates with ethoxyethylsulfanyl groups in polar aprotic solvents (e.g., DMF) with triethylamine as a base . Critical factors include strict temperature control, stoichiometric ratios of sulfur-containing reagents, and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves the crystal structure, confirming bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles between aromatic systems .
- NMR spectroscopy : ¹H/¹³C NMR identifies protons adjacent to electron-withdrawing groups (e.g., sulfonyl: δ 7.5–8.2 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₂₃H₂₃N₃O₄S₃: 525.08) .
Q. What functional group transformations are observed in reactions involving the thiadiazole and sulfonyl groups?
- Thiadiazole ring : Participates in nucleophilic substitutions (e.g., alkylation at the sulfur atom) .
- Sulfonyl group : Acts as an electron-withdrawing group, stabilizing intermediates in cycloaddition reactions .
- Ether linkages : Susceptible to acid-catalyzed cleavage, requiring pH control during workup .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Solvent selection : Use DMF for thioether formation to enhance solubility of intermediates .
- Catalyst optimization : Replace POCl₃ with milder agents (e.g., PCl₃) to reduce side reactions .
- Temperature gradients : Employ stepwise heating (e.g., 60°C → 90°C) to control exothermic cyclization .
Q. How should discrepancies between theoretical and experimental data (e.g., NMR shifts) be resolved?
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09) .
- Crystallographic cross-check : Validate tautomeric forms via X-ray data (e.g., amine vs. imine configurations) .
Q. What in silico strategies predict the bioactivity of this compound?
- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the thiadiazole NH₂ group .
- QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl groups) with antibacterial activity using partial least squares regression .
Q. How can complex reaction mixtures with similar byproducts be analyzed?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
- Tandem MS/MS : Differentiate isomers via fragmentation patterns (e.g., loss of SO₂ vs. CH₃ groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
